molecular formula C24H22N4O2S B11157803 2-(1H-indol-3-yl)-N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide

2-(1H-indol-3-yl)-N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B11157803
M. Wt: 430.5 g/mol
InChI Key: NSMQCLOEIYFOMT-UHFFFAOYSA-N
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Description

    2-(1H-indol-3-yl)-N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide: , is a heterocyclic compound with potential pharmacological applications.

  • Its structure comprises an indole ring, a thiazole ring, and an acetamide group. The indole moiety is a common structural motif found in various bioactive compounds.
  • BITIAN has drawn interest due to its potential as an α-glucosidase inhibitor, which plays a crucial role in regulating blood glucose levels.
  • Preparation Methods

      Synthetic Routes: The synthesis of BITIAN involves the condensation of appropriate precursors. One approach includes the reaction of an indole-3-carboxylic acid derivative with a thiazole-2-carboxylic acid derivative, followed by amidation.

      Reaction Conditions: Specific conditions may vary, but typical reactions involve the use of coupling agents (e.g., EDC/HOBt) and mild base (e.g., DIPEA) in a suitable solvent (e.g., DMF).

      Industrial Production: While industrial-scale production methods are not widely reported, laboratory-scale synthesis provides a foundation for further optimization.

  • Chemical Reactions Analysis

      Reactivity: BITIAN may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on reaction conditions and substituents. For example, reduction may yield an amine derivative.

  • Scientific Research Applications

      Medicine: BITIAN’s α-glucosidase inhibitory activity positions it as a potential drug candidate for type 2 diabetes management.

      Chemistry: It serves as a valuable scaffold for designing new compounds with diverse biological activities.

      Biology: Further studies explore its impact on glucose metabolism and related pathways.

  • Mechanism of Action

    • BITIAN inhibits α-glucosidase by binding to the enzyme’s active site, preventing the breakdown of oligosaccharides and disaccharides into glucose.
    • Molecular targets include the active site residues of α-glucosidase.
  • Comparison with Similar Compounds

      Similar Compounds: Other α-glucosidase inhibitors (e.g., acarbose, voglibose) share structural features with BITIAN.

      Uniqueness: BITIAN’s distinct heterocyclic arrangement sets it apart, potentially offering improved safety and efficacy.

    Properties

    Molecular Formula

    C24H22N4O2S

    Molecular Weight

    430.5 g/mol

    IUPAC Name

    2-(1H-indol-3-yl)-N-[4-(5-methoxy-1,2-dimethylindol-3-yl)-1,3-thiazol-2-yl]acetamide

    InChI

    InChI=1S/C24H22N4O2S/c1-14-23(18-11-16(30-3)8-9-21(18)28(14)2)20-13-31-24(26-20)27-22(29)10-15-12-25-19-7-5-4-6-17(15)19/h4-9,11-13,25H,10H2,1-3H3,(H,26,27,29)

    InChI Key

    NSMQCLOEIYFOMT-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C2=C(N1C)C=CC(=C2)OC)C3=CSC(=N3)NC(=O)CC4=CNC5=CC=CC=C54

    Origin of Product

    United States

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